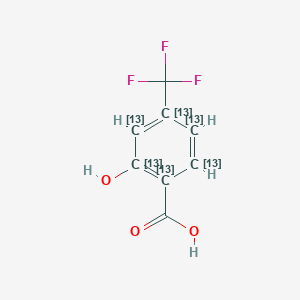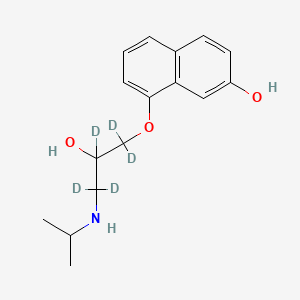
rac 7-Hydroxy Propranolol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(rac)-7-Hydroxy Propranolol-d5 is a deuterated form of 7-Hydroxy Propranolol, a metabolite of Propranolol. Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The deuterated form, (rac)-7-Hydroxy Propranolol-d5, is used in scientific research to study the pharmacokinetics and metabolism of Propranolol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-7-Hydroxy Propranolol-d5 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Propranolol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (rac)-7-Hydroxy Propranolol-d5 typically involves large-scale synthesis using deuterated reagents and solvents. The process includes:
Reaction Setup: The reaction is set up in a controlled environment to ensure the incorporation of deuterium atoms.
Purification: The product is purified using techniques such as chromatography to obtain a high-purity compound.
Quality Control: The final product is subjected to rigorous quality control tests to ensure the desired level of deuteration and purity.
化学反応の分析
Types of Reactions
(rac)-7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(rac)-7-Hydroxy Propranolol-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propranolol.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Propranolol.
Drug Development: Used in the development of new beta-adrenergic receptor blockers and other cardiovascular drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
作用機序
(rac)-7-Hydroxy Propranolol-d5 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other cardiovascular functions. The molecular targets include:
Beta-1 Adrenergic Receptors: Located primarily in the heart, these receptors mediate the effects of adrenaline and noradrenaline.
Beta-2 Adrenergic Receptors: Found in the lungs and vascular smooth muscle, these receptors also play a role in cardiovascular regulation.
The blocking of these receptors leads to a decrease in heart rate, reduction in blood pressure, and alleviation of symptoms associated with cardiovascular diseases.
類似化合物との比較
Similar Compounds
5-Hydroxy Propranolol-d5: Another deuterated metabolite of Propranolol with similar pharmacokinetic properties.
Propranolol-d5 Glucuronide: A glucuronide conjugate of Propranolol-d5 used in metabolism studies.
rac-Propranolol-d7: A deuterated form of Propranolol used in similar research applications.
Uniqueness
(rac)-7-Hydroxy Propranolol-d5 is unique due to its specific deuteration pattern, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Propranolol. Its use in scientific research provides valuable insights into the behavior of Propranolol in the body and aids in the development of new therapeutic agents.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
280.37 g/mol |
IUPAC名 |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChIキー |
ZAVISZICVBECEV-BEHIUOGBSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=C(C=C2)O)O)NC(C)C |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


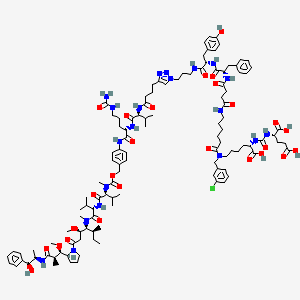
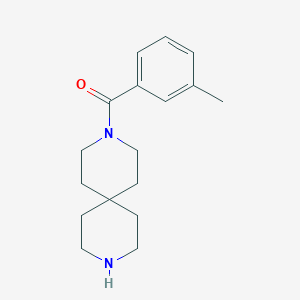

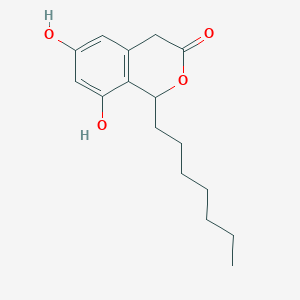
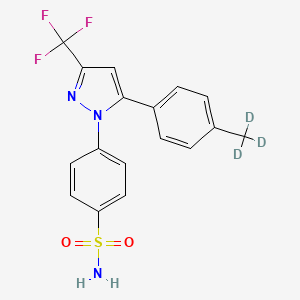
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
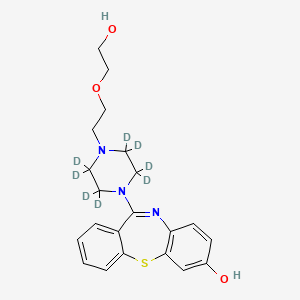
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
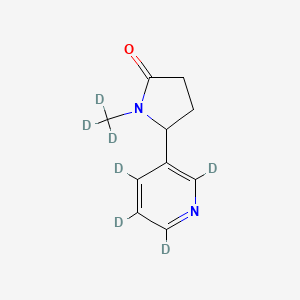
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
